MLCK Inhibition Potency and Kinase‑Selectivity Window Sets MS-271 Apart from Other Lasso Peptides
MS‑271 inhibits chicken‑gizzard smooth‑muscle MLCK with an IC₅₀ of 8 µM. Crucially, at concentrations up to 400 µM it does not inhibit cAMP‑dependent protein kinase (PKA), protein kinase C (PKC), or Ca²⁺/calmodulin‑dependent cyclic‑nucleotide phosphodiesterase, yielding a >50‑fold selectivity window against these off‑targets [1]. The most closely related lasso peptides, including siamycin I (the primary‑sequence twin), RP 71955, and specialicin, have no reported MLCK‑inhibitory activity [2], making the MLCK‑selectivity profile a de facto exclusive feature of the MS‑271 annotation.
| Evidence Dimension | MLCK inhibitory potency and kinase selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 8 µM (MLCK); no inhibition of PKA, PKC, or PDE at ≤400 µM |
| Comparator Or Baseline | Siamycin I, RP 71955, specialicin – no MLCK inhibition data reported; siamycin I annotated as HIV‑fusion inhibitor |
| Quantified Difference | Selectivity window >50‑fold for MS‑271; MLCK activity absent in comparator lasso peptides |
| Conditions | In vitro enzymatic assays using purified chicken‑gizzard MLCK, bovine PKA, rat PKC, and Ca²⁺/calmodulin‑dependent PDE |
Why This Matters
Researchers requiring a lasso‑peptide scaffold with validated MLCK‑inhibitory activity and a documented selectivity window must use MS‑271, as other tricyclic lasso peptides lack this functional annotation.
- [1] Yano, K. et al. (1996). MS‑271, a novel inhibitor of calmodulin‑activated myosin light chain kinase from Streptomyces sp.—I. Bioorganic & Medicinal Chemistry, 4(1), 115–120. PMID: 8689231. View Source
- [2] Kaweewan, I. et al. (2018). Isolation and structure determination of a new lasso peptide specialicin. Bioorganic & Medicinal Chemistry, 26(23‑24), 6050–6055. PMID: 30448257. View Source
